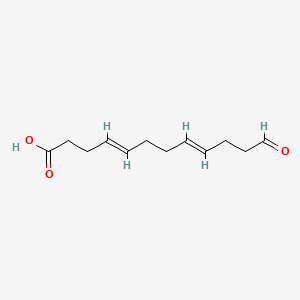

11-Formylundeca-4,8-dienoic acid

Beschreibung

11-Formylundeca-4,8-dienoic acid (CAS: 55348-86-2) is a medium-chain unsaturated fatty acid derivative featuring conjugated diene groups at positions 4 and 8, a carboxylic acid terminus, and a formyl group at position 11 . The compound’s conjugated diene system and formyl group may confer unique reactivity, making it valuable for studying cyclization reactions or antimicrobial agents, as seen in structurally related compounds .

Eigenschaften

CAS-Nummer |

55348-86-2 |

|---|---|

Molekularformel |

C12H18O3 |

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

(4E,8E)-12-oxododeca-4,8-dienoic acid |

InChI |

InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6,11H,1-2,7-10H2,(H,14,15)/b5-3+,6-4+ |

InChI-Schlüssel |

SSFYNRWKIMUJHG-GGWOSOGESA-N |

Isomerische SMILES |

C(C/C=C/CCC(=O)O)/C=C/CCC=O |

Kanonische SMILES |

C(CC=CCCC(=O)O)C=CCCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 11-Formyl-undeca-4,8-diensäure umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Vorläufer, z. B. einem Undecensäurederivat.

Formylierung: Die Formylgruppe wird unter sauren Bedingungen unter Verwendung eines Formylierungsmittels wie Ameisensäure oder Ameisensäureanhydrid eingeführt.

Dienbildung: Die Doppelbindungen werden durch eine Reihe von Eliminierungsreaktionen eingeführt, wobei häufig starke Basen wie Natriumhydrid oder Kalium-tert-butoxid verwendet werden.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 11-Formyl-undeca-4,8-diensäure Folgendes umfassen:

Katalytische Prozesse: Einsatz von Metallkatalysatoren, um die Formylierungs- und Dienbildungsschritte zu erleichtern.

Durchflussreaktoren: Einsatz der kontinuierlichen Durchflusschemie, um die Reaktionswirksamkeit und -ausbeute zu verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

11-Formyl-undeca-4,8-diensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Doppelbindungen können an elektrophilen Additionsreaktionen mit Halogenen oder Halogenwasserstoffen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Halogene (Cl2, Br2), Halogenwasserstoffe (HCl, HBr)

Hauptprodukte

Oxidation: 11-Carboxy-undeca-4,8-diensäure

Reduktion: 11-Hydroxy-undeca-4,8-diensäure

Substitution: Halogenierte Derivate der Undeca-4,8-diensäure

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 11-Formyl-undeca-4,8-diensäure beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen:

Formylgruppenreaktionen: Die Formylgruppe kann nukleophile Additionsreaktionen eingehen und Zwischenprodukte bilden, die an weiteren chemischen Umwandlungen beteiligt sind.

Dienreaktionen: Die Doppelbindungen können an Cycloadditionsreaktionen teilnehmen, z. B. Diels-Alder-Reaktionen, die zur Bildung cyclischer Verbindungen führen.

Stoffwechselwege: Die Verbindung kann von Enzymen metabolisiert werden, die Diensäuren erkennen, was zur Bildung biologisch aktiver Metaboliten führt.

Wirkmechanismus

The mechanism of action of 11-Formylundeca-4,8-dienoic acid involves its interaction with various molecular targets:

Formyl Group Reactions: The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations.

Diene Reactions: The double bonds can engage in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of cyclic compounds.

Pathways: The compound can be metabolized by enzymes that recognize dienoic acids, leading to the formation of biologically active metabolites.

Vergleich Mit ähnlichen Verbindungen

Hexa-2,4-dienoic Acid (CAS: 110-44-1)

- Structure: A shorter-chain dienoic acid (6 carbons) with conjugated double bonds at positions 2 and 4 and a terminal carboxylic acid.

- Functional Differences: Lacks the formyl group and extended carbon chain of 11-formylundeca-4,8-dienoic acid, limiting its utility in complex syntheses.

- Applications : Primarily used as a general chemical intermediate, contrasting with the specialized biological roles suggested for longer-chain derivatives .

(4E,8E)-4,8-Dimethyl-12-oxo-trideca-4,8-dienoic Acid (Compound 137)

- Structure : 13-carbon chain with conjugated dienes, methyl groups at positions 4 and 8, and a ketone at position 12.

- Physical Properties : Colorless solid; UV/VIS absorption maxima at 203–207 nm; Rf = 0.25 (CH₂Cl₂/2% MeOH) .

- Functional Comparison: The ketone group (vs. Both compounds share conjugated dienes, which may stabilize transition states in reactions.

- Biological Relevance: While biological data for 11-formylundeca-4,8-dienoic acid are absent, related compounds with deca-4,8-dienoic acid chains exhibit antibacterial activity .

Natural Products with Deca-4,8-dienoic Acid Side Chains

- Structure: Compounds such as those in feature a (4,8)-dimethyldeca-4,8-dienoic acid moiety, differing by methyl substituents and chain length .

- Biosynthetic Context: These compounds are rare in nature and often associated with antimicrobial properties. The formyl group in 11-formylundeca-4,8-dienoic acid could enhance interactions with biological targets compared to methyl groups.

- Analytical Data: NMR and MS techniques used to characterize these natural products (e.g., cyclohexene units) are applicable to 11-formylundeca-4,8-dienoic acid for structural elucidation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Aromatic ring with hydroxyl groups and an acrylic acid side chain, contrasting with the aliphatic chain of 11-formylundeca-4,8-dienoic acid.

- Applications : Widely used in pharmacological, cosmetic, and food research due to antioxidant properties .

- Reactivity: The phenolic hydroxyls in caffeic acid enable radical scavenging, whereas the formyl group in 11-formylundeca-4,8-dienoic acid may participate in nucleophilic additions or cyclizations.

Comparative Data Table

Key Research Findings

- Structural Reactivity: The formyl group in 11-formylundeca-4,8-dienoic acid may enable unique cyclization pathways, as seen in related compounds like (4E,8E)-4,8-dimethyl-12-oxo-trideca-4,8-dienoic acid, which undergoes reactions influenced by conjugated dienes .

- Biological Potential: While direct evidence is lacking, the antimicrobial activity of structurally similar deca-4,8-dienoic acid derivatives suggests 11-formylundeca-4,8-dienoic acid could be explored for bioactivity .

- Analytical Challenges : Characterization of such compounds relies heavily on NMR and MS, as demonstrated in studies of natural products with complex diene systems .

Biologische Aktivität

11-Formylundeca-4,8-dienoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

11-Formylundeca-4,8-dienoic acid is characterized by its unique structure that includes a long carbon chain with two double bonds. The molecular formula is . The presence of the formyl group (–CHO) at the 11th position contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 11-formylundeca-4,8-dienoic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This data suggests that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies have also suggested that 11-formylundeca-4,8-dienoic acid possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 11-formylundeca-4,8-dienoic acid resulted in a significant reduction in TNF-alpha levels (p < 0.05) compared to untreated controls.

The precise mechanism by which 11-formylundeca-4,8-dienoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory responses and microbial defense.

- Receptor Interaction : Potential binding to Toll-like receptors (TLRs) has been suggested, which play a critical role in the innate immune response.

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that 11-formylundeca-4,8-dienoic acid has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its safety for human use.

Table 2: Toxicity Profile

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | No adverse effects observed |

| 50 | Mild gastrointestinal upset |

| 100 | No significant toxicity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.